molecular formula C13H11ClO2 B1624718 1-Chloro-4-(4-methoxyphenoxy)benzene CAS No. 40843-46-7

1-Chloro-4-(4-methoxyphenoxy)benzene

Cat. No.: B1624718
CAS No.: 40843-46-7
M. Wt: 234.68 g/mol
InChI Key: LDSWCHHBUKZOCS-UHFFFAOYSA-N
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Description

This compound is notable for its crystalline forms, which have been patented for pharmaceutical applications, particularly in the synthesis of glucopyranosyl derivatives for diabetes treatment . Its structure combines electron-donating (methoxy) and electron-withdrawing (chloro) groups, influencing its reactivity and physical properties.

Properties

CAS No.

40843-46-7

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

1-chloro-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C13H11ClO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3

InChI Key

LDSWCHHBUKZOCS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-chloro-4-(4-methoxyphenoxy)benzene but differ in substituents, leading to distinct chemical behaviors:

Compound Substituents Key Properties/Applications References
1-Chloro-4-[(4-nitrophenoxy)methyl]benzene Nitrophenoxy methyl group Synthesized via nucleophilic substitution; intermediate for amine derivatives (e.g., 4-((4-chlorobenzyl)oxy)aniline). Reduction with Raney Ni yields higher purity than Fe/HCl or SnCl₂ .
1-Chloro-4-(trifluoromethyl)benzene Trifluoromethyl group Exhibits distinct ¹³C/¹⁹F NMR shifts; studied via NQR for resonance frequencies (34.8–39.3 MHz at 77 K). Electronic effects enhance stability in catalytic systems .
1-Chloro-4-(2-chloroethyl)benzene Chloroethyl chain Synthesized via SOCl₂ reaction; liquid phase (yellow oil). Reactivity influenced by aliphatic Cl for further alkylation .
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene Tetrafluoroethoxy group Polar substituent increases hydrophobicity and thermal stability. Used in advanced material synthesis .

Physical and Spectroscopic Properties

  • NMR Data: 1-Chloro-4-(2-fluoropropyl)benzene: ¹⁹F NMR δ -180 ppm (CF₂), ¹³C NMR δ 115 ppm (C-F) . 1-Chloro-4-(trifluoromethyl)benzene: Distinct ¹³C shifts due to strong electron-withdrawing effects .
  • Crystallinity: The methoxyphenoxy compound’s crystalline form is stabilized by hydrogen bonding and π-π interactions, critical for its pharmaceutical use . Analogues like 1-chloro-4-(trichloromethyl)benzene exhibit lower symmetry, reducing crystallinity .

Key Differentiators of this compound

  • Electronic Effects : The juxtaposition of methoxy (electron-donating) and chloro (electron-withdrawing) groups creates a unique electronic profile, enhancing stability and reactivity in pharmaceutical contexts.
  • Synthetic Complexity : Its synthesis is more finicky compared to nitro or alkyl-substituted analogues, requiring optimization of bases and solvents .
  • Biological Relevance : Only this compound has documented therapeutic applications, underscoring its niche in medicinal chemistry .

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